(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
CAS No.: 67607-49-2
Cat. No.: VC2355091
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67607-49-2 |
|---|---|
| Molecular Formula | C14H19N3O4 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | (2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1 |
| Standard InChI Key | WKUJNPGXTNWFHD-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
| SMILES | CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Introduction
Chemical Properties
Molecular Structure and Formula
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide possesses a molecular formula of C14H19N3O4 with a molecular weight of 293.32 g/mol. The structure features a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) connected to an acryloyl group (prop-2-enoyl) in the E-configuration. This furylacryloyl moiety is then linked to a glycine residue, which is further connected to a valine amide.
The (2S) designation in the compound's name indicates the specific stereochemistry at the chiral carbon of the valine residue, which is critical for its recognition by target enzymes and its biological activity. This stereochemical configuration ensures the compound adopts the proper three-dimensional structure required for optimal interaction with proteolytic enzymes.
The sequence identification "GV" in chemical databases reflects the dipeptide backbone of glycine (G) and valine (V), which forms the core peptide structure of this compound. This dipeptide sequence, combined with the furylacryloyl group, creates a unique molecular architecture that enables its specific interactions with target proteases.
Chemical Identifiers and Properties
The compound is registered with various chemical identifiers that facilitate its unambiguous identification in scientific literature and databases. These identifiers are essential for researchers seeking to locate, purchase, or study this compound:
| Identifier Type | Value |
|---|---|
| CAS Number | 67607-49-2 |
| Molecular Formula | C14H19N3O4 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | (2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1 |
| Standard InChIKey | WKUJNPGXTNWFHD-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)C@@HNC(=O)CNC(=O)C=CC1=CC=CO1 |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
| Sequence | GV |
| PubChem Compound ID | 57358488 |
Mechanism of Action
Function as an Enzyme Substrate
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide functions primarily as a peptide-based enzyme substrate. The compound's peptide bonds, particularly those involving the glycine and valine residues, serve as recognition sites for various proteases. When exposed to appropriate proteolytic enzymes, these peptide bonds undergo hydrolysis, resulting in cleavage of the compound.
The specificity of this interaction is determined by the unique structural features of the compound, including the furylacryloyl group and the specific amino acid sequence. These features ensure that the compound is recognized and cleaved by certain proteases while remaining resistant to others, making it a valuable tool for studying enzyme specificity and selectivity.
Spectrophotometric Properties
One of the most valuable characteristics of this compound is its spectrophotometric properties, which change upon enzymatic cleavage. When proteases cleave the peptide bond in this compound, it results in a measurable blue shift in the near-ultraviolet absorption band of the furylacryloyl-peptide. This spectral change can be detected and quantified using standard spectrophotometric techniques.
The spectrophotometric properties of the compound make it particularly useful for real-time monitoring of enzymatic reactions. Rather than requiring chemical quenching and subsequent analysis, researchers can observe the progression of the enzymatic reaction continuously by measuring changes in absorbance. This property facilitates detailed studies of enzyme kinetics, including the determination of important parameters such as reaction rates, substrate affinities, and the effects of various inhibitors.
Interaction with Proteases
The interaction between (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide and proteases follows a multi-step process typical of enzyme-substrate interactions:
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Initial binding of the substrate to the enzyme's active site, where specific residues in the protease recognize and interact with the compound's structural features
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Alignment of the susceptible peptide bond with the catalytic residues of the protease
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Hydrolysis of the peptide bond through the enzyme's catalytic mechanism
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Release of the cleaved products, which exhibit altered spectrophotometric properties
This process is influenced by various factors, including pH, temperature, ionic strength, and the presence of cofactors or inhibitors. Understanding these interactions is crucial for interpreting experimental results and designing effective enzymatic assays using this compound.
Research Applications
Biochemical Research and Enzyme Kinetics
In biochemical research, (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide serves as a valuable tool for studying enzyme kinetics and protease activity. Its spectrophotometric properties enable researchers to:
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Determine enzyme reaction rates under various conditions
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Measure enzyme kinetic parameters such as Km (substrate affinity) and Vmax (maximum reaction velocity)
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Investigate the effects of pH, temperature, and other environmental factors on enzyme activity
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Study enzyme inhibition mechanisms and inhibitor potency
These applications make the compound indispensable in fundamental biochemical research focused on understanding enzyme function and regulation.
Protease Activity Studies
The compound has particular relevance in studies of various proteases, potentially including plasma kallikrein, as suggested by its appearance in relation to research on protease inhibitors . Proteases play crucial roles in numerous biological processes, from protein digestion and cellular signaling to blood clotting and immune responses. By providing a reliable substrate for measuring protease activity, this compound facilitates:
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Characterization of novel proteases
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Assessment of protease inhibitor efficacy
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Investigation of protease specificity and selectivity
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Monitoring of proteolytic activity in various biological samples
These studies contribute significantly to our understanding of protease biology and pathology, with implications for various medical conditions involving dysregulated protease activity.
Pharmaceutical and Biotechnological Applications
In pharmaceutical research and biotechnology, (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide has potential applications in:
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High-throughput screening of protease inhibitors for drug discovery
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Development of novel enzymatic assays for diagnostic purposes
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Quality control of enzyme preparations
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Synthesis of peptide-based pharmaceuticals
The compound's relevance to research on dipeptide-based prodrug linkers suggests potential applications in drug delivery systems, where peptide bonds can be strategically cleaved by specific proteases to release active pharmaceutical ingredients.
Analytical Methods
Spectrophotometric Analysis
Spectrophotometric analysis represents the primary method for detecting and quantifying the cleavage of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide by proteases. As mentioned earlier, proteolytic cleavage results in a blue shift in the absorption spectrum of the compound, which can be measured using a UV-visible spectrophotometer. This approach offers several advantages:
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Real-time monitoring of enzymatic reactions
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High sensitivity for detecting even subtle changes in enzyme activity
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Compatibility with high-throughput screening formats
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Relatively simple instrumentation requirements
The spectrophotometric properties of this compound make it particularly suitable for continuous assays, where enzyme activity is monitored over time without the need for sampling and subsequent analysis.
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